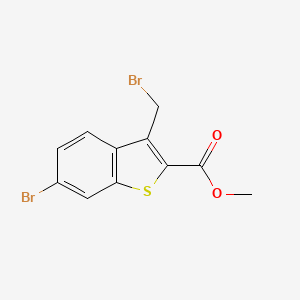![molecular formula C10H9BrN2O2 B6601906 methyl 2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}acetate CAS No. 2092719-12-3](/img/structure/B6601906.png)
methyl 2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}acetate (MBPPA) is a synthetic compound that has been widely studied in recent years due to its potential applications in scientific research. It is a brominated pyrrolo[2,3-b]pyridine derivative that has been found to possess a variety of interesting properties, including fluorescence, photoluminescence, and nonlinear optical properties. In addition, MBPPA has been explored as a potential drug candidate due to its potential to modulate biochemical and physiological processes.
科学研究应用
Methyl 2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}acetate has a variety of scientific research applications. It has been studied as a potential drug candidate due to its ability to modulate biochemical and physiological processes. In addition, methyl 2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}acetate has been explored as a potential fluorescent and photoluminescent material due to its strong fluorescence and photoluminescence properties. It has also been studied as a potential nonlinear optical material due to its ability to generate second harmonic generation.
作用机制
The mechanism of action of methyl 2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}acetate is not fully understood. However, it is believed that the compound interacts with proteins and other biomolecules, which allows it to modulate biochemical and physiological processes. In addition, methyl 2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}acetate has been found to interact with DNA, which allows it to potentially affect gene expression.
Biochemical and Physiological Effects
methyl 2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}acetate has been found to have a variety of biochemical and physiological effects. It has been found to modulate the activity of enzymes, which can lead to changes in metabolic pathways. In addition, methyl 2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}acetate has been found to modulate the expression of genes, which can lead to changes in gene expression. Finally, methyl 2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}acetate has been found to have anti-inflammatory and antioxidant effects, which can lead to a variety of beneficial effects.
实验室实验的优点和局限性
The advantages of using methyl 2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}acetate in lab experiments include its high solubility in a variety of solvents, its low toxicity, and its ability to modulate biochemical and physiological processes. The limitations of using methyl 2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}acetate in lab experiments include its relatively low stability and its relatively high cost.
未来方向
There are a variety of potential future directions for methyl 2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}acetate research. These include further exploration of its potential applications as a drug candidate, further exploration of its potential as a fluorescent and photoluminescent material, further exploration of its potential as a nonlinear optical material, and further exploration of its biochemical and physiological effects. In addition, further research is needed to elucidate the mechanism of action of methyl 2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}acetate and to develop improved synthesis methods. Finally, further research is needed to explore the potential toxicological effects of methyl 2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}acetate.
合成方法
Methyl 2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}acetate can be synthesized using a variety of methods. One of the most common methods involves the reaction of 5-bromopyrrolo[2,3-b]pyridine with methyl acetate in the presence of a base such as sodium hydroxide. This reaction results in the formation of methyl 2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}acetate, which can be isolated using a variety of techniques, such as column chromatography or recrystallization.
属性
IUPAC Name |
methyl 2-(5-bromopyrrolo[2,3-b]pyridin-1-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-15-9(14)6-13-3-2-7-4-8(11)5-12-10(7)13/h2-5H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHQOWGBLXKVKIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=CC2=CC(=CN=C21)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}acetate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl 1,3-dioxo-octahydroimidazolidino[1,5-a]piperazine-7-carboxylate](/img/structure/B6601827.png)

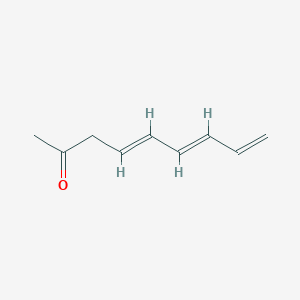

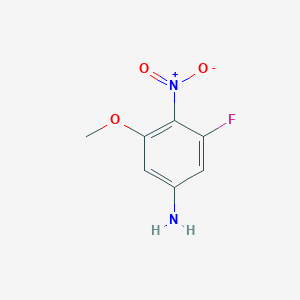

![methyl 3-formyl-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6601868.png)
![2-Chloro-N-[1-(3,4-dichlorophenyl)ethyl]-N-methylacetamide](/img/structure/B6601872.png)
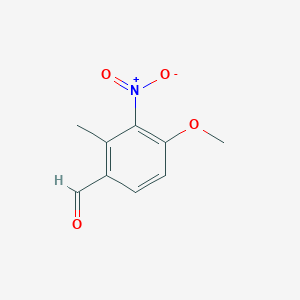
![2-chloro-4-methoxypyrido[3,2-d]pyrimidine](/img/structure/B6601889.png)
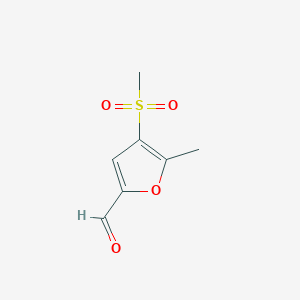
![[(5-bromo-2-methoxyphenyl)(cyclopropyl)imino-lambda6-sulfanyl]one](/img/structure/B6601914.png)

